Ethylbis(3-methylbutyl)alumane
Description
Ethylbis(3-methylbutyl)alumane is an organoaluminum compound with the formula $ \text{Al(C}2\text{H}5\text{)(CH}2\text{CH(CH}2\text{CH}3\text{))}2 $. Structurally, it features an ethyl group ($-\text{C}2\text{H}5$) and two branched 3-methylbutyl ($-\text{CH}2\text{CH(CH}2\text{CH}_3\text{)}$) ligands bonded to an aluminum center. This compound belongs to the class of trialkylaluminum species, which are widely used in industrial catalysis and organometallic synthesis. Its branched alkyl substituents confer steric bulk, influencing its reactivity and stability compared to linear analogs .
Properties
CAS No. |
569660-11-3 |
|---|---|
Molecular Formula |
C12H27Al |
Molecular Weight |
198.32 g/mol |
IUPAC Name |
ethyl-bis(3-methylbutyl)alumane |
InChI |
InChI=1S/2C5H11.C2H5.Al/c2*1-4-5(2)3;1-2;/h2*5H,1,4H2,2-3H3;1H2,2H3; |
InChI Key |
MLZKSTUDPXLEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethylbis(3-methylbutyl)alumane typically involves the reaction of aluminum with ethyl and 3-methylbutyl groups. One common method is the reaction of aluminum trichloride (AlCl3) with ethylmagnesium bromide (EtMgBr) and 3-methylbutylmagnesium bromide (3-MBuMgBr) in an ether solvent. The reaction proceeds as follows:
AlCl3+EtMgBr+3-MBuMgBr→EtAl(3-MBu)2+MgBr2
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .
Chemical Reactions Analysis
Ethylbis(3-methylbutyl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding organic by-products.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls.
Substitution: The ethyl and 3-methylbutyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydride donors for reduction, and various organic halides for substitution reactions .
Scientific Research Applications
Ethylbis(3-methylbutyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials, including aluminum-based nanomaterials.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of Ethylbis(3-methylbutyl)alumane involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum center in the compound can coordinate with multiple ligands, allowing it to participate in a range of catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed or facilitated by the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Differences
Ethylbis(3-methylbutyl)alumane can be compared to other trialkylaluminum compounds, such as Triisobutylaluminium ($ \text{Al(CH}2\text{CH(CH}3\text{)}2\text{)}3 $) and Triethylaluminum ($ \text{Al(C}2\text{H}5\text{)}_3 $).
- Steric Effects : The branched 3-methylbutyl groups in this compound reduce its reactivity compared to linear triethylaluminum, as bulkier ligands hinder access to the aluminum center. This contrasts with Triisobutylaluminium, which has even greater steric hindrance due to three isobutyl groups .
- Pyrophoricity : Triethylaluminum ignites spontaneously in air, whereas Triisobutylaluminium requires stringent handling protocols (e.g., aluminized protective suits) to prevent combustion . This compound’s mixed substituents may moderate its pyrophoric tendencies, but empirical data are lacking.
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